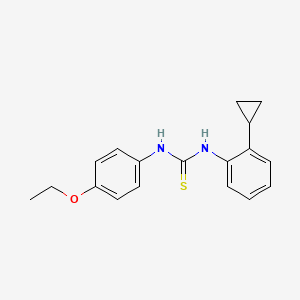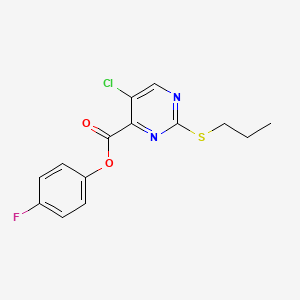
N-(2-cyclopropylphenyl)-N'-(4-ethoxyphenyl)thiourea
Vue d'ensemble
Description
Synthesis Analysis
Thiourea derivatives are synthesized through a variety of methods, often involving the reaction of isothiocyanates with amines. A study on the structural characterization of copper(II) complexes with thiourea derivatives provides insight into the synthesis processes of related compounds, where oxidative cyclization plays a significant role in forming new ligands and complexes (Tadjarodi et al., 2007).
Molecular Structure Analysis
The molecular structure of thiourea derivatives, including N-(2-cyclopropylphenyl)-N'-(4-ethoxyphenyl)thiourea, is characterized by X-ray diffraction analysis. These studies reveal details about bond lengths, angles, and overall molecular conformation, highlighting the significance of hydrogen bonding interactions and the structural implications of substituent groups (Hu et al., 2008).
Chemical Reactions and Properties
Thiourea derivatives participate in various chemical reactions, including [3+2] cycloaddition with donor-acceptor cyclopropanes, leading to the formation of diverse compounds with potential biological activity. These reactions often involve sequential steps like cycloaddition, deamination, and decarboxylation, demonstrating the reactivity and versatility of thiourea derivatives (Xie et al., 2019).
Physical Properties Analysis
The physical properties of thiourea derivatives are influenced by their molecular structure. Properties such as melting points, solubility, and crystalline structure are determined through various analytical techniques, including differential scanning calorimetry (DSC) and thermal gravimetric analysis (TGA), which help understand the stability and physical behavior of these compounds under different conditions (Jironga, 2013).
Chemical Properties Analysis
The chemical properties of N-(2-cyclopropylphenyl)-N'-(4-ethoxyphenyl)thiourea and related compounds, such as their reactivity towards various reagents, ion recognition capabilities, and potential as plant-growth regulators, are explored through spectroscopic methods like IR, NMR, and UV-visible spectroscopy. These studies provide insights into the functional groups' behavior, electronic transitions, and interaction with ions or DNA (Hu et al., 2008).
Applications De Recherche Scientifique
Structural Characterization and Complex Formation
Thiourea derivatives have been extensively studied for their ability to form complexes with metals, contributing to the understanding of their structural characteristics and potential applications in catalysis and material science. For instance, the synthesis and structural characterization of copper(II) complexes containing thiourea derivatives demonstrate the versatility of these compounds in forming coordination compounds with metals. The study presents a detailed analysis of the ligands and the resulting copper complex, highlighting the significance of thiourea derivatives in the development of new materials with potential applications in various fields, including catalysis and material science (Tadjarodi et al., 2007).
Biological Activities
Thiourea derivatives exhibit a wide range of biological activities, making them of interest in medicinal chemistry and drug development. Research into the synthesis, crystal structure, and in vitro as well as in silico molecular docking of novel acyl thiourea derivatives demonstrates their potential as biologically active compounds. This includes antioxidant and anti-hemolytic activities, indicating their possible use in developing treatments for diseases where oxidative stress and cell damage are factors (Haribabu et al., 2015).
Anti-Microbial and Anti-Oxidant Studies
The antimicrobial and antioxidant properties of thiourea derivatives have been explored, showing significant potential in addressing microbial infections and oxidative stress-related conditions. Compounds synthesized through cyclopropanation exhibited excellent antibacterial and antifungal properties, alongside profound antioxidant potential. These findings highlight the therapeutic promise of thiourea derivatives in the development of new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Propriétés
IUPAC Name |
1-(2-cyclopropylphenyl)-3-(4-ethoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-2-21-15-11-9-14(10-12-15)19-18(22)20-17-6-4-3-5-16(17)13-7-8-13/h3-6,9-13H,2,7-8H2,1H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUUDDUFATZRQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopropylphenyl)-N'-(4-ethoxyphenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4630340.png)
![isopropyl 4-(3,4-dimethylphenyl)-2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4630346.png)
![N-allyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4630347.png)
![3-[(dimethylamino)methyl]-2,5,7-trimethyl-4-quinolinol](/img/structure/B4630362.png)
![2-chloro-4-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B4630370.png)
![1-[benzyl(methyl)amino]-3-(4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B4630375.png)
![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-4-fluorobenzamide](/img/structure/B4630393.png)
![2-[(4-fluorobenzyl)thio]-4-(4-fluorophenyl)-6-phenylnicotinonitrile](/img/structure/B4630408.png)

![N-(2-{[(3,4-dimethylphenyl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4630412.png)

![3-[(dimethylamino)sulfonyl]-N-(3-iodophenyl)benzamide](/img/structure/B4630427.png)
![2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-(2-methoxyethyl)butanamide](/img/structure/B4630444.png)
![2-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4630450.png)